Cas no 866844-67-9 (1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylazepane)

1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylazepane structure
866844-67-9 structure
Product Name:1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylazepane
CAS No:866844-67-9
MF:C22H23N5
MW:357.451524019241
CID:6144144
PubChem ID:2138628
Update Time:2025-06-20

1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylazepane Chemical and Physical Properties

Names and Identifiers

    • 1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylazepane
    • F1605-0994
    • AKOS001834913
    • 1-[3-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]AZEPANE
    • 5-(azepan-1-yl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazoline
    • 5-(azepan-1-yl)-3-(3-methylphenyl)triazolo[1,5-a]quinazoline
    • 866844-67-9
    • Inchi: 1S/C22H23N5/c1-16-9-8-10-17(15-16)20-22-23-21(26-13-6-2-3-7-14-26)18-11-4-5-12-19(18)27(22)25-24-20/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3
    • InChI Key: ROIRPOAYHXMYFE-UHFFFAOYSA-N
    • SMILES: N1(C2C3C=CC=CC=3N3C(=C(C4C=CC=C(C)C=4)N=N3)N=2)CCCCCC1

Computed Properties

  • Exact Mass: 357.19534575g/mol
  • Monoisotopic Mass: 357.19534575g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 2
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 46.3Ų

1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylazepane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1605-0994-2μmol
1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane
866844-67-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1605-0994-5μmol
1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane
866844-67-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1605-0994-10μmol
1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane
866844-67-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1605-0994-20μmol
1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane
866844-67-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1605-0994-1mg
1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane
866844-67-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1605-0994-2mg
1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane
866844-67-9 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1605-0994-3mg
1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane
866844-67-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1605-0994-4mg
1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane
866844-67-9 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1605-0994-5mg
1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane
866844-67-9 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1605-0994-10mg
1-[3-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]azepane
866844-67-9 90%+
10mg
$79.0 2023-05-17

Additional information on 1-3-(3-methylphenyl)-1,2,3triazolo1,5-aquinazolin-5-ylazepane

Introduction to Compound with CAS No. 866844-67-9 and Product Name: 1-3-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-ylazepane

The compound identified by the CAS number 866844-67-9 and the product name 1-3-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-ylazepane represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule combines elements from two distinct scaffolds: the azepane ring system and the triazolo[1,5-a]quinazoline moiety, which are known for their pharmacological relevance.

The 1,2,3-triazolo[1,5-a]quinazoline core is a well-documented pharmacophore that has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The presence of this scaffold in the compound under discussion suggests a potential for similar biological effects. Moreover, the 3-methylphenyl substituent attached to the triazolo[1,5-a]quinazoline ring introduces additional complexity to the molecule's interactions with biological targets. This substitution pattern is often employed in drug design to enhance binding affinity and metabolic stability.

The azepane moiety is another critical component of this compound. Azepane derivatives are known for their ability to modulate central nervous system (CNS) activity, making them valuable candidates for the development of drugs targeting neurological disorders. The integration of both the triazolo[1,5-a]quinazoline and azepane moieties into a single molecular entity creates a unique structure that may exhibit synergistic effects when interacting with biological systems.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of such complex molecules with high accuracy. Studies using molecular docking simulations have shown that 1-3-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-ylazepane can interact with various protein targets involved in pathways relevant to cancer and inflammation. These findings align with experimental observations from preclinical studies conducted on related compounds.

In preclinical research, derivatives of triazolo[1,5-a]quinazoline have demonstrated promising activity against several types of cancer cells by inhibiting key enzymes involved in cell proliferation and survival. The presence of the azepane ring in our compound may further enhance its ability to disrupt these pathways by providing additional binding pockets or modulating conformational flexibility. This dual-action mechanism could make it a potent candidate for therapeutic intervention.

The synthesis of 1-3-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-ylazepane involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the triazolo[1,5-a]quinazoline core efficiently. The introduction of the azepane ring was achieved through a cyclization reaction that followed established protocols for constructing nitrogen-containing heterocycles.

Pharmacokinetic studies on related compounds have indicated that molecules with similar structural features exhibit favorable pharmacokinetic properties. The 3-methylphenyl substituent is expected to contribute to good oral bioavailability by enhancing lipophilicity while minimizing metabolic liability. Additionally, the azepane moiety may improve blood-brain barrier penetration, which is crucial for CNS-targeting drugs.

Evaluation of the compound's toxicity profile is essential before proceeding to clinical trials. Preliminary in vitro toxicity assays have shown that 1-3-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-ylazepane exhibits low cytotoxicity towards normal human cells at therapeutic concentrations. This suggests that it may have a favorable safety profile if used appropriately in patients.

The potential therapeutic applications of this compound are broad and span multiple disease areas. Given its structural similarity to known bioactive molecules, it may find utility in treating conditions such as chronic inflammation disorders and neurodegenerative diseases where modulation of CNS activity is desired. Furthermore, its ability to interact with cancer-related pathways makes it an attractive candidate for oncology research.

Future research will focus on optimizing the synthesis route to improve scalability and cost-efficiency while maintaining high purity standards. Additionally, more extensive pharmacological studies are planned to elucidate the exact mechanisms through which this compound exerts its effects at both molecular and cellular levels. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits for patients.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration and innovation. The compound 1-3-(3-methylphenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-ylazepane, with its unique structural features derived from both triazolo[1,5-a]quinazoline and azepane scaffolds, represents a significant step forward in this endeavor. As research progresses, further insights into its biological activity will continue to emerge, paving the way for new treatments across various disease states.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd